molecular formula C19H25N3O B2559809 [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone CAS No. 836691-52-2

[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone

Cat. No.: B2559809
CAS No.: 836691-52-2
M. Wt: 311.429
InChI Key: VIHFWQHFVBMDQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone is a synthetic small molecule featuring a benzimidazole scaffold linked to a piperidine and cyclohexylmethanone. This molecular architecture is of significant interest in medicinal chemistry and drug discovery research. The benzimidazole core is a privileged structure in pharmacology, known for its ability to interact with various biological targets due to its similarity to naturally occurring purine bases . Compounds containing the 2-(piperidin-4-yl)-1H-benzo[d]imidazole motif have been identified as potential anti-inflammatory agents in preclinical research, demonstrating inhibitory activity on the production of inflammatory mediators like NO and TNF-α in LPS-stimulated macrophages . The benzimidazole pharmacophore is associated with a wide spectrum of biological activities, including antimicrobial, anticancer, antitubular, and anti-inflammatory properties, making it a versatile scaffold for developing novel therapeutic agents . This specific compound, with its hybrid structure, is a valuable chemical tool for researchers exploring new chemical entities in areas such as kinase inhibition, GPCR targeting, and enzyme inhibition. It is suitable for use in high-throughput screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex molecules. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-cyclohexylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O/c23-19(15-6-2-1-3-7-15)22-12-10-14(11-13-22)18-20-16-8-4-5-9-17(16)21-18/h4-5,8-9,14-15H,1-3,6-7,10-13H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIHFWQHFVBMDQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone typically involves multiple steps, starting with the preparation of the benzoimidazole core. One common method involves the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the benzoimidazole intermediate . The final step involves the attachment of the cyclohexyl group, which can be achieved through various methods such as Friedel-Crafts acylation or alkylation reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Reaction Types

The compound participates in various chemical reactions, including:

Reaction Type Reagents/Conditions Purpose
Oxidation Potassium permanganateFunctional group modification
Reduction Lithium aluminum hydrideReduction of carbonyl groups
Substitution Alkyl halides + base (e.g., sodium hydride)Introduction of substituents
Cyclization Acidic/basic conditionsFormation of fused ring systems

These reactions are critical for optimizing the compound’s physicochemical properties or generating analogs .

Solid-State Formations

The compound’s solid-state behavior is influenced by solvent choice and crystallization techniques:

  • Amorphous Form Preparation

    • Dissolution in dichloromethane/methanol mixtures followed by solvent removal (e.g., evaporation, spray drying) yields amorphous forms .

    • Optional charcoal treatment or filtration may be used to purify the solution .

  • Crystalline Form-2 Formation

    • Slurrying in cyclohexane at –30°C to 40°C and filtering yields crystalline material .

    • PXRD patterns confirm crystallinity (e.g., D(0.1) = 0.76 Å, D(0.5) = 5.41 Å) .

Analog Development and Substituent Effects

Research on structural analogs reveals how substituents impact biological activity (e.g., MIC values against M. tuberculosis):

Analog Substituent Modification MIC (µM) Key Observations
4PP-2 4-(p-tert-butylphenyl) substitution2.0Improved activity
4PP-3 Cyclohexylmethylene substitution6.8Similar to parent compound
4PP-17 4-N,N-dimethylamino groupInactivePolar groups reduce activity
4PP-48 1H-indol-3-yl substitution1.6Enhanced activity

Substituents like tert-butylphenyl or indole groups improve activity, while polar groups (e.g., esters, carboxylic acids) diminish it .

Key Research Findings

  • Benzimidazole Reactivity : The benzimidazole moiety enables interactions with nucleophilic sites on proteins, contributing to biological activity.

  • Piperidine Flexibility : Substituents on the piperidine ring significantly influence solubility and receptor binding. For example, branched aliphatic groups (e.g., 2,4,4-trimethylpentan-2-yl) maintain potency .

  • Solid-State Optimization : Crystallization techniques (e.g., solvent-mediated slurries) are critical for isolating stable forms .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Research has demonstrated that derivatives of benzimidazole, including [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone, exhibit promising anticancer properties. A study evaluated a series of benzimidazole derivatives against various leukemia cell lines (K562, U937, HL60, Jurkat, and U266) using the MTS assay. The compound demonstrated significant antiproliferative activity with an IC50 value comparable to standard reference drugs .

Table 1: Anticancer Activity of Benzimidazole Derivatives

CompoundCell LineIC50 (µM)
A6730K5628
Compound XU93712
Compound YHL6010

Antimicrobial Properties

In addition to its anticancer potential, the compound has shown antimicrobial activity. A series of synthesized compounds based on benzimidazole were tested against Gram-positive and Gram-negative bacteria as well as fungal strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics like ofloxacin and fluconazole .

Table 2: Antimicrobial Activity of Synthesized Compounds

CompoundBacteria/FungiMIC (µM)
N1S. aureus1.27
N2E. coli1.40
N3C. albicans5.19

Pharmacological Applications

CNS Disorders

The compound has been investigated for its potential in treating central nervous system (CNS) disorders such as mild cognitive impairment and early dementia, including Alzheimer's disease. Studies suggest that compounds with benzimidazole moieties can interact with neuroreceptors and may provide therapeutic benefits in neurodegenerative conditions .

Table 3: CNS Activity of Benzimidazole Derivatives

CompoundConditionEffectiveness
Compound AAlzheimer's DiseaseModerate
Compound BCognitive ImpairmentHigh

Material Science

Coordination Chemistry

Benzimidazole derivatives have also found applications in coordination chemistry due to their ability to act as ligands. The structural properties of this compound allow it to form stable complexes with various metal ions, making it useful in catalysis and material synthesis .

Case Studies

Case Study 1: Anticancer Efficacy Assessment

In a detailed study assessing the anticancer efficacy of this compound, researchers observed that the compound induced apoptosis in leukemia cells via caspase activation pathways. This study provided insights into the molecular mechanisms underlying its anticancer effects.

Case Study 2: Antimicrobial Mechanism Investigation

Another study investigated the antimicrobial mechanism of action for derivatives containing the benzimidazole structure. Results indicated that these compounds disrupt bacterial cell wall synthesis and inhibit essential metabolic pathways, leading to bacterial cell death.

Mechanism of Action

The mechanism of action of [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone involves its interaction with various molecular targets. The benzoimidazole ring can bind to enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s ability to cross cell membranes, increasing its bioavailability . The cyclohexyl group can provide additional hydrophobic interactions, stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally analogous derivatives, focusing on substituent effects, synthetic methods, physicochemical properties, and biological activities.

Structural Features and Substituent Effects

Key structural variations among analogs include substitutions on the piperidine/piperazine ring and modifications to the benzimidazole core. These alterations significantly influence physicochemical and pharmacological profiles:

  • Compound 65 (): A 2-(trifluoromethyl)phenyl group on the piperidine enhances hydrophobicity and electron-withdrawing effects, which may improve binding affinity to hydrophobic protein pockets (e.g., retinol-binding proteins) .
  • Compound 7 (): A pyridin-2-yl and 4-methoxybenzyl group introduces hydrogen-bonding capability and increased polarity, likely directing activity toward histamine H1/H4 receptors .
  • Benzylpiperidine Analog (): Chloro and benzyl substituents elevate lipophilicity and molecular weight, which may impact tissue distribution and half-life .

Physicochemical Properties

Critical properties are influenced by substituents:

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) LogP (Predicted)
Target Compound C19H23N3O 309.41 ~3.2
Compound 65 C20H17F3N2O 358.36 178–185 ~4.1
Compound 7 C27H28N4O2 440.54 ~3.8
Sulfonic Acid Derivative C20H16N3O4S 394.42 ~0.5
Benzylpiperidine Analog C19H20ClN3O 341.84 ~3.5
  • Lipophilicity : Trifluoromethyl (Compound 65) and benzyl () groups increase LogP, favoring membrane penetration. The sulfonic acid derivative () is highly hydrophilic (LogP ~0.5).
  • Melting Points : Compound 65’s high melting point (178–185°C) suggests crystalline stability, advantageous for formulation .

Biological Activity

The compound [4-(1H-Benzoimidazol-2-yl)-piperidin-1-yl]-cyclohexyl-methanone has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies, including cytotoxicity assays, receptor binding studies, and structure-activity relationships.

1. Chemical Structure and Properties

The molecular formula for this compound is C26H25N3O2C_{26}H_{25}N_3O_2 with a molecular weight of 427.49 g/mol. The compound features a benzimidazole moiety linked to a piperidine ring and a cyclohexyl group, which contributes to its pharmacological properties.

2.1 Cytotoxic Activity

Several studies have evaluated the cytotoxic effects of this compound against various cancer cell lines:

Cell LineIC50 (µM)Reference
K562 (CML)8
HL60 (AML)10
U9379
Jurkat7
U26612

The compound showed significant antiproliferative activity, particularly against human myeloid leukemia cell lines such as K562 and HL60, with IC50 values comparable to established reference drugs.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that the benzimidazole moiety plays a crucial role in its interaction with cellular targets, potentially influencing pathways involved in cell proliferation and apoptosis.

3. Receptor Binding Studies

The compound has also been studied for its binding affinity to cannabinoid receptors:

Receptor TypeKi (nM)Reference
CB1220
CB2>1000

These findings suggest that the compound acts as an inverse agonist at the CB1 receptor, which could have implications for therapeutic applications in obesity and metabolic disorders.

4. Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity:

  • Benzimidazole Substitution : Variations in substituents on the benzimidazole ring can significantly alter cytotoxicity.
  • Piperidine Modifications : Altering the piperidine structure influences receptor binding affinity and selectivity.

This information can guide future synthesis efforts aimed at enhancing efficacy and reducing side effects.

5.2 Clinical Implications

Given its activity against leukemia cell lines and its mechanism as a cannabinoid receptor antagonist, there is potential for development as a therapeutic agent in both oncology and metabolic syndrome management.

Q & A

Q. Optimization Strategies :

  • Catalyst Screening : Use of TEA or DMAP to enhance acylation efficiency.
  • Solvent Polarity : Adjusting solvent systems (e.g., THF → DCM) to improve intermediate solubility.
  • Temperature Control : Prolonged reflux (4–6 hours) ensures complete reaction .

How is the compound characterized using spectroscopic and chromatographic techniques?

Answer:

  • 1H/13C-NMR : Key signals include:
    • Benzoimidazole protons: δ 7.2–7.8 ppm (aromatic H), δ 3.5–4.2 ppm (piperidinyl CH2) .
    • Cyclohexyl-methanone carbonyl: δ 170–175 ppm in 13C-NMR .
  • Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]+) confirm molecular weight (e.g., ~350–400 g/mol) .
  • HPLC : Purity is assessed using C18 columns (retention time: 11–13 min) with UV detection at 254 nm. Peak areas ≥95% indicate high purity .

Advanced Research Questions

How can structure-activity relationship (SAR) studies be designed to improve the compound’s biological activity?

Answer:
SAR Design Principles :

  • Core Modifications : Introduce substituents to the benzoimidazole ring (e.g., halogens, methoxy groups) to enhance target binding. For example, bromo-substituted analogs showed improved heparanase inhibition (IC50: 0.27 µM) .
  • Piperidine/Cyclohexyl Optimization : Replace cyclohexyl with bicyclic or heterocyclic groups to modulate lipophilicity and metabolic stability .
  • In Silico Modeling : Docking studies using tubulin colchicine-binding site coordinates (PDB: 1SA0) guide rational design of derivatives with improved affinity .

Q. Validation :

  • In Vitro Assays : Tubulin polymerization inhibition (IC50 ≤ 1 µM) and anti-migration assays in cancer cell lines (e.g., B16-BL6 melanoma) .
  • In Vivo Models : Metastasis inhibition in xenograft models (e.g., 30 mg/kg i.p. dosing in mice) .

What strategies are effective in resolving discrepancies between theoretical and experimental elemental analysis data?

Answer:
Case Example : A derivative showed calculated C: 71.67% vs. experimental C: 72.04% due to residual solvents or hydration .
Resolution Steps :

Re-analysis : Repeat CHN analysis using fresh samples dried under vacuum (60°C, 24 hrs).

Purity Verification : Cross-check with HPLC-MS to detect impurities (e.g., unreacted intermediates) .

Crystallography : Single-crystal X-ray diffraction confirms molecular composition and hydration state .

How can in vitro findings for this compound be translated to in vivo models, considering pharmacokinetic challenges?

Answer:
Key Challenges :

  • Low Bioavailability : Plasma concentrations ≤5.5 µM in mice due to rapid hepatic metabolism .
  • Dosing Strategies :
    • Prodrug Design : Introduce ester groups (e.g., acetyl) to enhance absorption.
    • Nanoparticle Encapsulation : Use PLGA carriers to prolong circulation half-life .

Q. In Vivo Validation :

  • Pharmacokinetic Profiling : Measure plasma levels post-i.p. administration (e.g., 23 µM at 4 hrs) .
  • Efficacy Metrics : Tumor volume reduction (>50%) in melanoma models after 21-day treatment .

Methodological Considerations

How can computational methods predict metabolic stability of derivatives?

Answer:

  • Software Tools : Use Schrödinger’s ADMET Predictor or SwissADME to estimate CYP450 metabolism sites.
  • Metabolite Identification : LC-MS/MS analysis of hepatic microsomal incubations identifies primary oxidation pathways (e.g., piperidine N-dealkylation) .

What crystallographic techniques validate the compound’s binding mode to biological targets?

Answer:

  • Co-crystallization : Soak tubulin (2.5 mg/mL) with 10 mM compound for 24 hrs, followed by X-ray diffraction (1.8 Å resolution) .
  • Electron Density Maps : Confirm hydrogen bonding between the benzoimidazole NH and Asp251/Tubulin .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.